molecular formula C9H5Cl2N B101551 1,4-Dichloroisoquinoline CAS No. 15298-58-5

1,4-Dichloroisoquinoline

Cat. No.: B101551
CAS No.: 15298-58-5
M. Wt: 198.05 g/mol
InChI Key: HAOKHVBZPIURMZ-UHFFFAOYSA-N
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Description

1,4-Dichloroisoquinoline is an organic compound with the chemical formula C9H5Cl2N. It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 1 and 4 positions on the isoquinoline ring. This compound is a colorless to pale yellow solid with a distinct odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloroisoquinoline can be synthesized through various methods. One common synthetic route involves the chlorination of isoquinoline. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C to ensure the selective chlorination at the 1 and 4 positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous flow process to enhance efficiency and yield. The process includes the chlorination of isoquinoline in a reactor, followed by purification steps such as distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dichloroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 1,4-Dichloroisoquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other dichloroisoquinoline derivatives, the 1,4-substitution pattern offers unique opportunities for further functionalization and application in various fields .

Properties

IUPAC Name

1,4-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOKHVBZPIURMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348826
Record name 1,4-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15298-58-5
Record name 1,4-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a novel synthetic route to access 1,4-dichloroisoquinoline?

A1: Researchers have developed a new method to synthesize this compound using readily available phenacyl azides as starting materials []. This one-step approach utilizes Vilsmeier-Haack conditions with bis(trichloromethyl) carbonate (BTC) and N,N-dimethylformaide (DMF) to effectively form the desired isoquinoline structure.

Q2: Why is this compound considered a useful building block in organic synthesis?

A2: The chlorine atoms present in this compound can be selectively substituted with various nucleophiles []. This allows for the introduction of different functional groups at specific positions of the isoquinoline ring system, leading to a diverse range of potentially bioactive compounds. For instance, it can be used to synthesize the important intermediate 1-amino-4-chloroisoquinoline.

Q3: Can you elaborate on the synthesis of 1-aminoisoquinoline from this compound?

A3: Although 1-amino-4-chloroisoquinoline can be synthesized from this compound, direct conversion to 1-aminoisoquinoline is not explicitly described in the provided abstracts []. The synthesis of 1-aminoisoquinoline involves converting this compound to 1-phenoxy-4-chloro derivative and subsequent steps. This highlights the versatility of this compound as a precursor for synthesizing other valuable isoquinoline derivatives.

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